(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
Overview
Description
®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with cysteine or a cysteine derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidine derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidine ring can lead to the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Thiazolidine derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
These compounds have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Thiazolidine derivatives are explored for their potential therapeutic applications, such as anti-inflammatory agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, thiazolidine derivatives are used in the synthesis of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid depends on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
- 2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid (racemic mixture)
- 2-(2,5-Dimethoxyphenyl)thiazolidine
Uniqueness
®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the 2,5-dimethoxyphenyl group also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4R)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)/t9-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKMNMNGFBXVQW-FTNKSUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2N[C@@H](CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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